1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a pyrazole sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Cyclization: The acylated product is then cyclized in a mixed solvent of methanol and water to form the desired pyrazole ring.
These steps are optimized to achieve high yields and purity, making the process suitable for industrial-scale production.
Chemical Reactions Analysis
1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and sulfonamide moiety can participate in nucleophilic substitution reactions under appropriate conditions.
These reactions often require specific reagents and conditions to achieve the desired products, which can include derivatives with modified functional groups.
Scientific Research Applications
1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the trifluoromethyl and pyrazole moieties but differs in its boronic acid ester group.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2S/c1-20-8-11(5-18-20)24(22,23)19-10-6-21(7-10)12-4-9(2-3-17-12)13(14,15)16/h2-5,8,10,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXXKGYJPFUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.